![molecular formula C15H12I2O2 B12613035 (1S)-1-Phenylethyl 2,5-diiodobenzoate CAS No. 918331-05-2](/img/structure/B12613035.png)
(1S)-1-Phenylethyl 2,5-diiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Phenylethyl 2,5-diiodobenzoate is an organic compound characterized by the presence of a phenylethyl group attached to a benzoate moiety substituted with two iodine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenylethyl 2,5-diiodobenzoate typically involves the esterification of (1S)-1-phenylethanol with 2,5-diiodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as thiols, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction: Reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Reduction Reactions: The major product is the dihydro derivative of the original compound.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a pharmacophore in drug design and development.
Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Phenylethyl 2,5-diiodobenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
(1S)-1-Phenylethyl 2,5-dibromobenzoate: Similar structure but with bromine atoms instead of iodine.
(1S)-1-Phenylethyl 2,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of iodine.
(1S)-1-Phenylethyl 2,5-difluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in (1S)-1-Phenylethyl 2,5-diiodobenzoate imparts unique reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
Biological Activity
(1S)-1-Phenylethyl 2,5-diiodobenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phenylethyl moiety and diiodobenzoate structure. The presence of iodine atoms significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways. For instance, in vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has also been investigated for anticancer properties . Research indicates that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. A study conducted on human breast cancer cells showed a significant reduction in cell viability upon treatment with this compound, highlighting its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Induction of Oxidative Stress : It has been suggested that the compound generates reactive oxygen species (ROS), leading to oxidative stress that can trigger cell death in malignant cells.
- Modulation of Gene Expression : Preliminary findings indicate that it may affect the expression levels of genes associated with apoptosis and cell cycle regulation.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Moderate |
Distribution | Wide |
Metabolism | Hepatic |
Elimination Half-Life | 4-6 hours |
These parameters suggest that while the compound is absorbed reasonably well, its metabolism primarily occurs in the liver, which may influence dosing regimens in clinical applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Effects
In a controlled laboratory setting, human breast cancer cells were treated with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Properties
CAS No. |
918331-05-2 |
---|---|
Molecular Formula |
C15H12I2O2 |
Molecular Weight |
478.06 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl] 2,5-diiodobenzoate |
InChI |
InChI=1S/C15H12I2O2/c1-10(11-5-3-2-4-6-11)19-15(18)13-9-12(16)7-8-14(13)17/h2-10H,1H3/t10-/m0/s1 |
InChI Key |
FAIQBBIBBATWCC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)C2=C(C=CC(=C2)I)I |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=C(C=CC(=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.